molecular formula C23H36N4OS B2726527 N-{[4-cyclohexyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 477304-26-0

N-{[4-cyclohexyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2726527
CAS No.: 477304-26-0
M. Wt: 416.63
InChI Key: QYTYWCIRJNLNLQ-UHFFFAOYSA-N
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Description

N-{[4-cyclohexyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a sophisticated synthetic compound designed for pharmaceutical and biochemical research, integrating a 1,2,4-triazole core with an adamantane moiety. This molecular architecture is of significant interest in medicinal chemistry, particularly in the development of novel enzyme inhibitors and antiviral agents. The 1,2,4-triazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9910744/]. The adamantane group is a well-established pharmacophore that enhances lipophilicity and promotes penetration through biological membranes, notably employed in antiviral therapies targeting influenza A [https://www.ncbi.nlm.nih.gov/books/NBK542253/]. The specific substitution pattern on the triazole ring, featuring a cyclohexyl and a propylsulfanyl group, is designed to optimize interactions with hydrophobic enzyme pockets and influence the compound's electronic properties. Researchers are investigating this molecule as a potential lead compound for targeting viral proteins or enzymes involved in critical cellular pathways. Its primary research value lies in its use as a chemical probe to study structure-activity relationships (SAR) and to elucidate novel mechanisms of action against a range of biological targets, offering a promising starting point for the development of new therapeutic agents.

Properties

IUPAC Name

N-[(4-cyclohexyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N4OS/c1-2-8-29-22-26-25-20(27(22)19-6-4-3-5-7-19)15-24-21(28)23-12-16-9-17(13-23)11-18(10-16)14-23/h16-19H,2-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTYWCIRJNLNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1C2CCCCC2)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-cyclohexyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves multiple steps, starting with the preparation of the triazole ring. The triazole ring is synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound. The propylsulfanyl group is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the triazole derivative with adamantane-1-carboxylic acid under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[4-cyclohexyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the propylsulfanyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 1,2,4-triazoles exhibit potent antimicrobial activity. The compound has been synthesized and evaluated for its effectiveness against a range of bacterial and fungal pathogens. For instance, studies have shown that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi, making them valuable candidates for developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of adamantane derivatives have been well-documented. Compounds similar to N-{[4-cyclohexyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators in various in vitro models. This suggests a potential role in treating inflammatory diseases such as arthritis and chronic inflammatory conditions .

Anticancer Activity

Recent investigations into the anticancer properties of triazole derivatives have shown promising results. For example, compounds that share structural similarities with this compound have been reported to exhibit cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis and inhibit tumor growth through multiple pathways, including the modulation of cell cycle progression and apoptosis-related proteins .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions starting from adamantane derivatives and incorporating triazole moieties through condensation reactions. Structural characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the compound's identity and purity.

Antimicrobial Efficacy

A study conducted on a series of triazole derivatives, including those similar to this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of conventional antibiotics used as controls .

Anti-inflammatory Action

In a model evaluating the anti-inflammatory effects of adamantane-based compounds, the target compound was shown to significantly reduce edema in carrageenan-induced paw edema models in rats. The reduction in inflammation was correlated with decreased levels of TNF-alpha and IL-6 in serum samples .

Anticancer Studies

In vitro studies involving human breast cancer cell lines revealed that this compound exhibited IC50 values indicating potent cytotoxicity. Further investigation into its mechanism suggested that it induces apoptosis through the intrinsic pathway involving mitochondrial depolarization and caspase activation .

Data Summary Table

ApplicationActivity TypeKey Findings
AntimicrobialBacterial InhibitionEffective against Staphylococcus aureus and E.coli with low MIC values .
Anti-inflammatoryEdema ReductionSignificant reduction in inflammation markers in animal models .
AnticancerCytotoxicityInduces apoptosis in breast cancer cell lines with notable IC50 values .

Mechanism of Action

The mechanism of action of N-{[4-cyclohexyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 5-(adamantane-1-yl)-4-R-1,2,4-triazole derivatives. Key structural analogs include:

Compound ID R Group (Position 4) Alkylthio Chain (Position 5) Key Properties/Activity Reference
Target Compound Cyclohexyl Propylsulfanyl Theoretical high lipophilicity
Ia-Ig Methyl Butyl to Decanesulfanyl Tested for anti-hypoxic activity
IIa-IIg Phenyl Butyl to Decanesulfanyl Higher melting points vs. methyl analogs
Compound (I) Phenyl Sulfanylidene Structural data (hydrogen bonding)

Key Observations :

R Group Influence :

  • Cyclohexyl (Target) vs. Methyl/Phenyl (Ia-IIg) : The cyclohexyl group in the target compound likely enhances steric bulk and lipophilicity compared to methyl (Ia-Ig) or phenyl (IIa-IIg) substituents. This may improve blood-brain barrier penetration, a critical factor for neurological agents.
  • Phenyl Derivatives (IIa-IIg) : Exhibit higher melting points (e.g., 148–162°C) due to π-π stacking interactions, whereas methyl analogs (Ia-Ig) melt at 102–135°C . The cyclohexyl group may reduce crystallinity compared to phenyl, favoring solubility.

Alkylthio Chain Length: Propylsulfanyl (Target) vs. Longer Chains (Ia-IIg): The propyl chain in the target compound balances lipophilicity and solubility.

Physicochemical Properties

Data from Table 1 () provides insights into analogous compounds:

Property Target Compound (Predicted) Ia (Butyl, Methyl R) IIa (Butyl, Phenyl R)
Melting Point (°C) ~120–140 (estimated) 102–135 148–162
LogP (Calculated) ~5.2 4.1–6.8 5.3–7.5
Aqueous Solubility Low (adamantane core) Very low Very low

Notes:

  • The adamantane carboxamide core in the target compound significantly increases LogP vs. non-adamantane analogs.
  • Solubility challenges are common in this class, necessitating formulation strategies like nanoemulsions or prodrugs.
Structural and Crystallographic Insights
  • Hydrogen Bonding : Analogous triazole derivatives (e.g., Compound I in ) exhibit intermolecular N–H···S and C–H···O bonds, stabilizing crystal lattices . The target compound’s cyclohexyl group may disrupt such interactions, reducing crystallinity.

Biological Activity

N-{[4-cyclohexyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring linked to an adamantane moiety, which is known for enhancing the bioavailability and stability of pharmaceuticals. The presence of the propylsulfanyl group may contribute to its biological activity by influencing interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole compounds demonstrate strong antifungal activity against various strains such as Candida albicans and Staphylococcus aureus . While specific data for this compound is limited, the structural similarities suggest potential antimicrobial efficacy.

Enzyme Inhibition

In silico studies suggest that compounds with adamantane and triazole linkages can inhibit enzymes such as 11β-HSD1, implicated in metabolic disorders like obesity and diabetes . Docking studies have shown that these compounds can achieve binding affinities comparable to known inhibitors, although specific interactions with active site residues require further investigation.

Cytotoxicity and Antiproliferative Effects

Preliminary findings indicate that adamantane-linked compounds might exhibit cytotoxic effects against cancer cell lines. For example, studies on related compounds have shown varying degrees of cytotoxicity against leukemia and breast cancer cells . The mechanism likely involves interference with cell cycle regulation or apoptosis pathways.

Case Study 1: Antifungal Activity

A study investigated the antifungal properties of triazole derivatives against multiple fungal strains. The results indicated that certain derivatives had minimal inhibitory concentrations (MIC) significantly lower than those of standard antifungal agents, suggesting high potency .

Case Study 2: Enzyme Inhibition

In a docking study evaluating the inhibition of 11β-HSD1, several adamantane-linked triazoles were assessed for their binding affinities. The results indicated promising interactions with the enzyme's active site, leading to the design of new derivatives with enhanced inhibitory potential .

Research Findings Summary Table

Activity Compound Effect Reference
AntimicrobialTriazole DerivativesStrong antifungal activity
Enzyme InhibitionAdamantane-linked TriazolesInhibition of 11β-HSD1
CytotoxicityAdamantane-linked CompoundsCytotoxic effects on cancer cells

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